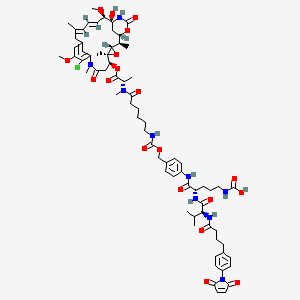
MPB-vc-PAB-DM1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MPB-vc-PAB-DM1 is a thiol-reactive drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it combines the specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MPB-vc-PAB-DM1 involves multiple steps, starting with the preparation of the drug-linker conjugate. The process typically includes the following steps:
Synthesis of the Linker: The linker, which includes a valine-citrulline (vc) dipeptide, is synthesized through standard peptide coupling reactions.
Attachment of the Drug: The cytotoxic drug DM1 is then attached to the linker via a para-aminobenzyl (PAB) spacer.
Conjugation to the Antibody: The final step involves the conjugation of the drug-linker to a monoclonal antibody through a maleimide-thiol reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and quality control .
化学反応の分析
Types of Reactions
MPB-vc-PAB-DM1 undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group in the linker reacts with thiol groups on the antibody.
Common Reagents and Conditions
Reagents: Common reagents include peptide coupling agents, protecting groups for amino acids, and thiol-reactive compounds.
Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the antibody and the drug.
Major Products
The major product of these reactions is the antibody-drug conjugate, which consists of the monoclonal antibody linked to the cytotoxic drug via the vc-PAB linker .
科学的研究の応用
MPB-vc-PAB-DM1 has a wide range of applications in scientific research:
Chemistry: Used in the development of new ADCs with improved stability and efficacy.
Biology: Studied for its ability to selectively target and kill cancer cells.
Medicine: Investigated in clinical trials for the treatment of various cancers.
Industry: Employed in the production of ADCs for commercial use
作用機序
The mechanism of action of MPB-vc-PAB-DM1 involves several steps:
Targeting: The monoclonal antibody component binds to a specific antigen on the surface of cancer cells.
Internalization: The ADC is internalized by the cancer cell through receptor-mediated endocytosis.
Release: The vc-PAB linker is cleaved by lysosomal enzymes, releasing the cytotoxic drug DM1.
Cytotoxicity: DM1 disrupts microtubule function, leading to cell cycle arrest and apoptosis
類似化合物との比較
Similar Compounds
Mal-VC-PAB-DM1: Another ADC drug-linker conjugate with similar properties but different linker chemistry.
MC-vc-PAB-Auristatin: Uses auristatin as the cytotoxic drug instead of DM1.
Uniqueness
MPB-vc-PAB-DM1 is unique due to its specific linker chemistry and the use of DM1 as the cytotoxic agent. This combination provides a balance of stability and efficacy, making it a valuable tool in targeted cancer therapy .
特性
分子式 |
C71H92ClN9O19 |
|---|---|
分子量 |
1411.0 g/mol |
IUPAC名 |
[(4S)-5-[4-[[6-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-6-oxohexyl]carbamoyloxymethyl]anilino]-4-[[(2S)-2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]-3-methylbutanoyl]amino]-5-oxopentyl]carbamic acid |
InChI |
InChI=1S/C71H92ClN9O19/c1-41(2)62(77-56(82)21-15-18-45-25-29-49(30-26-45)81-58(84)31-32-59(81)85)65(88)76-50(19-16-34-73-67(90)91)64(87)75-48-27-23-46(24-28-48)40-97-68(92)74-33-13-11-12-22-57(83)79(7)44(5)66(89)99-55-38-60(86)80(8)51-36-47(37-52(95-9)61(51)72)35-42(3)17-14-20-54(96-10)71(94)39-53(98-69(93)78-71)43(4)63-70(55,6)100-63/h14,17,20,23-32,36-37,41,43-44,50,53-55,62-63,73,94H,11-13,15-16,18-19,21-22,33-35,38-40H2,1-10H3,(H,74,92)(H,75,87)(H,76,88)(H,77,82)(H,78,93)(H,90,91)/b20-14+,42-17+/t43-,44+,50+,53+,54-,55+,62+,63+,70+,71+/m1/s1 |
InChIキー |
KPLKWLCBRISXPR-NMXNWJIOSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)\C)OC)(NC(=O)O2)O |
正規SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCCCCNC(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)O)NC(=O)C(C(C)C)NC(=O)CCCC6=CC=C(C=C6)N7C(=O)C=CC7=O)C)C)OC)(NC(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















